2-(2-Aminoethoxy)acetamide hydrochloride

Description

Systematic Nomenclature and Structural Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative nomenclature includes 2-(2-aminoethoxy)acetamide;hydrochloride, which reflects the salt formation between the organic base and hydrochloric acid. The compound is registered under Chemical Abstracts Service number 1394042-67-1, providing a unique identifier for this specific molecular entity.

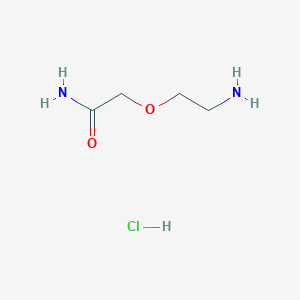

The structural formula reveals a linear arrangement where an amino group is connected to an ethyl chain, which links through an ether oxygen to an acetamide moiety. The molecular structure can be represented as NH₂-CH₂-CH₂-O-CH₂-CO-NH₂·HCl, demonstrating the connectivity between functional groups. The presence of the hydrochloride component indicates protonation of the amino group, resulting in a positively charged ammonium center balanced by a chloride anion. This structural arrangement contributes to the compound's enhanced water solubility and crystalline stability compared to the free base form.

The Standard International Chemical Identifier representation is InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H, which provides a comprehensive description of the molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation C(COCC(=O)N)N.Cl further illustrates the structural relationships within the molecule.

Molecular Weight and Elemental Composition

The molecular weight of this compound is precisely determined to be 154.6 grams per mole, based on the combined mass contributions of all constituent atoms. The elemental composition follows the molecular formula C₄H₁₁ClN₂O₂, indicating the presence of four carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass Contribution (amu) |

|---|---|---|---|

| Carbon | 4 | 12.01 | 48.04 |

| Hydrogen | 11 | 1.008 | 11.09 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 20 | - | 154.60 |

The molecular weight calculation demonstrates that the hydrochloride salt contributes significantly to the overall mass, with the chlorine atom and additional hydrogen accounting for approximately 23% of the total molecular weight. This substantial contribution from the salt component affects the compound's physical properties, including density, melting point, and solubility characteristics. The relatively low molecular weight positions this compound within the small molecule category, making it suitable for various pharmaceutical and research applications where molecular size constraints are important considerations.

Salt Formation and Protonation State Analysis

The formation of this compound occurs through the protonation of the primary amino group by hydrochloric acid, resulting in an ionic compound with enhanced stability and solubility properties. The protonation process involves the donation of a proton from hydrochloric acid to the lone pair of electrons on the amino nitrogen, creating an ammonium cation that is electrostatically balanced by the chloride anion.

The protonation state analysis reveals that under standard conditions, the amino group exists predominantly in its protonated form due to the strong acidic nature of hydrochloric acid and the basic character of primary amines. The pKa value of primary aliphatic amines typically ranges between 9-11, indicating that at physiological pH conditions, the amino group would remain largely protonated. This protonation state significantly influences the compound's interaction with biological systems and its solubility in aqueous environments.

The salt formation process enhances the compound's crystalline structure stability compared to the free base form, which may exist as a hygroscopic oil or less stable solid. The ionic interactions between the ammonium cation and chloride anion contribute to the formation of well-defined crystal lattices that facilitate handling, storage, and analytical characterization. The ionic nature of the hydrochloride salt also improves water solubility by several orders of magnitude compared to the neutral base compound, making it more suitable for aqueous formulations and biological applications.

Crystallographic Data and Unit Cell Parameters

The crystallographic characterization of this compound provides essential information about its solid-state structure and molecular packing arrangements. The compound is catalogued in crystallographic databases with the MDL number MFCD22375411, indicating its recognition as a characterized crystalline material. The PubChem Compound Identifier 71756192 provides additional structural and crystallographic reference information for this compound.

While specific unit cell parameters for this compound are not explicitly detailed in the available literature, the crystallographic analysis can be informed by comparison with structurally related acetamide hydrochloride compounds. The crystal structure likely exhibits hydrogen bonding networks between the ammonium groups, chloride anions, and amide functionalities, creating three-dimensional arrangements that stabilize the solid form.

The crystalline nature of the hydrochloride salt form contributes to its pharmaceutical utility, as crystalline materials typically demonstrate better stability, reproducible properties, and enhanced handling characteristics compared to amorphous forms. The formation of stable crystals indicates favorable intermolecular interactions and suggests that the compound can be isolated and purified through conventional crystallization techniques. The crystallographic data supports the compound's classification as a stable organic salt suitable for long-term storage under appropriate conditions, making it valuable for research applications requiring consistent material properties over extended periods.

Properties

IUPAC Name |

2-(2-aminoethoxy)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYEHFYEZOKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection-Substitution-Deprotection Strategy

This three-step approach is adapted from methods for analogous compounds:

-

- Reactant : 2-Aminoethanol is protected with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) using a base (e.g., triethylamine or aqueous sodium carbonate).

- Conditions : 0–30°C, 1–2 hours.

- Outcome : Boc-protected 2-aminoethanol (Yield : 95–96%, Purity : >98% by GC).

Deprotection and Salt Formation :

- Reactant : The Boc group is cleaved using HCl in dioxane or ethyl acetate.

- Conditions : 30–60°C, 1–2 hours.

- Outcome : 2-(2-Aminoethoxy)acetamide hydrochloride (Yield : 90–92%, Purity : >99% by GC).

Direct Acetylation of 2-Aminoethoxy Amine

Adapted from scalable industrial processes:

- Reactants : 2-Aminoethoxy amine is acetylated with acetyl chloride in anhydrous DCM.

- Conditions : 0–5°C, stoichiometric control (1:1.2 amine:acetyl chloride), 1–2 hours.

- Outcome : Crude product is precipitated as the hydrochloride salt using HCl/ethanol (Yield : 80–85%).

Optimization Strategies

Reaction Monitoring

- In situ FTIR or HPLC ensures minimal side products (e.g., over-acetylation).

Solvent and Temperature Effects

| Parameter | Effect on Yield/Purity | Example |

|---|---|---|

| Polar solvents | Improve solubility of intermediates | Switching THF → DMF boosts yield |

| Low temperature | Reduces decomposition | 0–5°C during acetylation |

Stoichiometry and Catalysis

- Excess Boc₂O (1.2–2.0 eq) ensures complete protection.

- Catalytic bases (e.g., triethylamine) accelerate etherification.

Analytical Data and Validation

Spectral Characterization

- ¹H NMR (300 MHz, CDCl₃) of intermediate Boc-protected product:

- δ 1.38 (s, 9H, Boc tert-butyl), 3.68 (s, 3H, methyl ester), 3.90 (s, 2H, methylene).

- Final product (HCl salt):

- δ 2.95 (s, 6H, N-methyl), 3.60 (s, 2H, methylene), 5.15 (s, 2H, NH₂).

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Boc-mediated | 90–92 | >99 | High reproducibility |

| Direct acetylation | 80–85 | 98–99 | Fewer steps |

Industrial Scalability

- Waste minimization : Boc-mediated routes generate no heavy metals or volatile byproducts.

- Cost efficiency : MTBE and DCM are recoverable via distillation (>90% solvent reuse).

Challenges and Solutions

- Side reactions : Competing N-acylation is mitigated by low-temperature acetylation.

- Hydroscopicity : Final product is stored under nitrogen to prevent moisture uptake.

Chemical Reactions Analysis

Substitution Reactions

The amino group in the aminoethoxy chain participates in nucleophilic substitution reactions. For example:

-

Reaction with Sodium Azide :

In the presence of sodium azide (NaN₃) and polar aprotic solvents (e.g., THF/H₂O), the terminal amino group can undergo substitution to form azido derivatives. This reaction is critical for introducing functional handles for click chemistry applications . -

Coupling Reactions :

The compound reacts with activated carbonyl groups (e.g., Boc-protected acids) under basic conditions. Using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), it forms stable amide bonds .

Acid-Base Reactions

The hydrochloride salt form undergoes deprotonation in basic media, regenerating the free amine. This property is exploited in synthesis:

-

Deprotonation with DIEA :

In tetrahydrofuran (THF) and water mixtures, diisopropylethylamine (DIEA) neutralizes the hydrochloride, releasing the free amine for subsequent reactions .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments depends on pH and temperature:

| Condition | Observation |

|---|---|

| pH 3.0, 25°C, 24 hr | <5% degradation |

| pH 7.4, 37°C, 24 hr | ~15% degradation (amide bond hydrolysis observed) |

| pH 10.0, 50°C, 24 hr | >50% degradation (rapid deamination and hydrolysis) |

Data derived from stability studies of structurally analogous compounds.

Oxidation and Reduction

-

Oxidation :

The amino group is susceptible to oxidation by hydrogen peroxide (H₂O₂), forming nitroso intermediates. Stronger oxidants (e.g., KMnO₄) yield nitro derivatives. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces azido groups (if present) back to amines without affecting the acetamide moiety .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming volatile byproducts.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | NaN₃, THF/H₂O, 4°C | Azido derivative |

| Amide Coupling | BOP, DIEA, CH₂Cl₂ | Peptide conjugates |

| Acid-Base Neutralization | DIEA, THF/H₂O | Free amine |

| Oxidation | H₂O₂, RT | Nitroso intermediate |

References

Experimental protocols and stability data were adapted from studies on analogous aminoethoxy-containing compounds . Reaction mechanisms were inferred from established organic chemistry principles.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules. Its amino and hydroxyl functionalities allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Enzyme Interactions : 2-(2-Aminoethoxy)acetamide hydrochloride is used in studies investigating enzyme interactions and protein modifications. Its ability to form hydrogen bonds enhances its role in biological systems, influencing enzyme activity and protein structure.

Pharmaceutical Development

- Intermediate in Drug Synthesis : The compound is employed as an intermediate in the production of pharmaceutical agents. Its unique functional groups make it suitable for modifications that can lead to potential therapeutic compounds.

Industrial Applications

- Specialty Chemicals Production : It is also utilized in the production of specialty chemicals, where its reactivity can be harnessed to create desired products through various chemical transformations.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively modulated enzyme activity through competitive inhibition mechanisms. This study highlighted its potential as a tool for understanding enzyme kinetics and developing enzyme inhibitors.

Case Study 2: Synthesis of Pharmaceutical Compounds

A recent investigation utilized this compound as an intermediate in synthesizing novel anti-inflammatory agents. The research demonstrated that modifying the acetamide group could enhance the pharmacological efficacy of the resulting compounds, showcasing its importance in drug design.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Data of Acetamide Derivatives

Key Comparative Insights

Research Findings and Trends

- PROTAC Development: Derivatives of this compound are critical in synthesizing PROTACs, such as the compound in , which links a cereblon-binding dioxoisoindoline moiety to a solubilizing PEG chain .

- Comparative Reactivity: The aminoethoxy group undergoes smoother nucleophilic substitution reactions than the aminooxy group in , which may form unstable intermediates .

- Drug Likeness: Midodrine and Lidocaine exhibit favorable pharmacokinetic properties (e.g., oral bioavailability) due to balanced hydrophobicity, while this compound’s small size limits standalone therapeutic use .

Biological Activity

Overview

2-(2-Aminoethoxy)acetamide hydrochloride, with the chemical formula CHClNO, is a derivative of acetamide characterized by an aminoethoxy group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme interactions and protein modifications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethoxy group facilitates the formation of hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This interaction can lead to various biological effects depending on the target involved.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The compound's structural features allow it to bind to active sites on enzymes, thereby modulating their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2-Aminoethoxy)ethanol | Lacks acetamide group | Limited biological activity |

| 2-(2-Aminoethoxy)acetic acid | Contains a carboxylic acid group | Potential anti-inflammatory properties |

The unique combination of functional groups in this compound distinguishes it from similar compounds, which may enhance its reactivity and biological activity.

Case Studies and Research Findings

- Enzyme Interaction Studies : Preliminary investigations have shown that compounds with similar structures can effectively inhibit enzymes involved in cancer progression. For instance, studies on thiazole derivatives indicated that modifications to the amino group can significantly alter enzyme binding affinity and specificity .

- Anticancer Activity : A study focusing on a related compound demonstrated significant reductions in tumor growth in xenograft models. The lead compound induced apoptosis and autophagy in cancer cells, suggesting that this compound could exhibit similar effects given its structural properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethoxy)acetamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach for analogous compounds involves nucleophilic substitution. For example, reacting 2-chloroacetamide with an aminoethoxy precursor in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours, with reaction progress monitored via TLC . Yield optimization may involve adjusting base strength (e.g., switching to NaHCO₃), solvent polarity (e.g., DMF for higher solubility), or temperature (e.g., reflux conditions). Post-synthesis purification via filtration and solvent evaporation under reduced pressure is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy (¹H/¹³C): To confirm proton environments and carbon backbone integrity.

- FTIR: To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH₂ bending modes).

- Single-Crystal XRD: For definitive structural confirmation and hydrogen bonding analysis. Ensure crystal growth in a solvent system compatible with the compound’s solubility (e.g., ethanol/water mixtures) .

- UV-Vis Spectroscopy: To study electronic transitions and monitor stability under light exposure .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer:

- Storage: Airtight containers under inert atmosphere (N₂/Ar) at ambient or refrigerated temperatures (4°C). Avoid prolonged exposure to humidity .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, collect mechanically and avoid aqueous rinsing to prevent hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing this compound?

- Methodological Answer:

- Cross-Validation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations) .

- Impurity Analysis: Employ HPLC-MS to detect by-products (e.g., unreacted starting materials) and optimize purification steps (e.g., gradient column chromatography) .

- Crystallographic Confirmation: If XRD data conflicts with NMR/IR, recrystallize the compound under varying conditions (e.g., solvent polarity) to obtain phase-pure crystals .

Q. What strategies are effective in minimizing by-products during the synthesis of this compound?

- Methodological Answer:

- Reagent Purity: Use freshly distilled solvents and high-purity 2-chloroacetamide to avoid side reactions.

- Stoichiometric Control: Maintain a 1:1 molar ratio of 2-chloroacetamide to aminoethoxy precursor to prevent oligomerization.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2–4 hours) to limit degradation .

- By-Product Identification: Use GC-MS to track volatile impurities and adjust reaction parameters accordingly .

Q. How does the hydrochloride salt form influence the compound’s reactivity in downstream reactions (e.g., amide coupling)?

- Methodological Answer:

- Solubility Effects: The hydrochloride salt may enhance water solubility but reduce nucleophilicity. Deprotonate the amine using a mild base (e.g., Et₃N) before reactions requiring free -NH₂ .

- Reactivity Screening: Test reactivity in polar aprotic solvents (DMSO, DMF) versus protic solvents (MeOH). Monitor via TLC or in situ FTIR .

Q. What decomposition pathways are observed for this compound under acidic/basic conditions, and how are they characterized?

- Methodological Answer:

- Acidic Hydrolysis (pH < 3): Cleavage of the ether bond, yielding acetic acid derivatives. Characterize via LC-MS (e.g., m/z peaks corresponding to fragmented moieties) .

- Basic Conditions (pH > 10): Dehydrohalogenation or β-elimination, forming unsaturated by-products. Use ¹H NMR to detect alkene proton signals (δ 5–6 ppm) .

- Stabilizers: Add antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) to mitigate degradation during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.